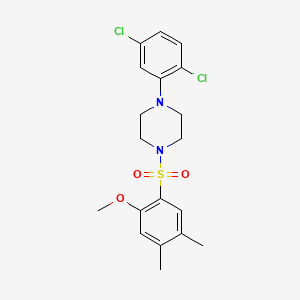![molecular formula C14H15N7O3S B3505770 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B3505770.png)
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Vue d'ensemble
Description
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitroimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, nitroimidazole compounds, and tetrazole precursors. Common synthetic routes could involve:
- Nucleophilic substitution reactions
- Cyclization reactions to form the tetrazole ring
- Sulfanyl group introduction under controlled conditions
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Continuous flow reactors for better control of reaction parameters
- Catalysts to enhance reaction rates
- Purification techniques such as crystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The methoxy group can be demethylated.
Substitution: The sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, alkylating agents
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted tetrazoles
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules
Biology: As a probe for studying biological pathways
Medicine: Potential therapeutic agent due to its structural features
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals
Mécanisme D'action
The mechanism of action of 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or activating their function
Interfering with DNA or RNA: Affecting gene expression or replication
Modulating signaling pathways: Altering cellular responses
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-METHOXYPHENYL)-2-NITRO-1-PROPENE: A related compound with a nitro group and methoxyphenyl group
5-NITROIMIDAZOLE DERIVATIVES: Compounds with similar nitroimidazole moieties
TETRAZOLE DERIVATIVES: Compounds with similar tetrazole rings
Uniqueness
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3S/c1-10-15-9-13(21(22)23)19(10)7-8-25-14-16-17-18-20(14)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCUALRIFBFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCSC2=NN=NN2C3=CC=CC=C3OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3505688.png)

![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B3505715.png)
![2-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505721.png)

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3505725.png)

![4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3505739.png)

![1-(2-FLUOROPHENYL)-4-[2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE](/img/structure/B3505752.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B3505760.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B3505768.png)
![N-benzyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3505777.png)
![1-(2,3-Dimethylphenyl)-3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]thiourea](/img/structure/B3505785.png)
